Methophenazine diethanesulfonate
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Overview
Description
Preparation Methods
The synthesis of Methophenazine diethanesulfonate involves several steps. One common method includes the reaction of methophenazine with diethanesulfonic acid under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Methophenazine diethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methophenazine diethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a calmodulin antagonist to study calcium signaling pathways.
Biology: It is used in cell biology to investigate the role of calmodulin in various cellular processes.
Medicine: It is used in pharmacological research to develop new drugs targeting calmodulin.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Methophenazine diethanesulfonate exerts its effects by binding to calmodulin, a calcium-binding messenger protein . This binding inhibits the interaction of calmodulin with its target proteins, thereby disrupting calcium signaling pathways . The molecular targets and pathways involved include various enzymes and receptors that are regulated by calmodulin .
Comparison with Similar Compounds
Methophenazine diethanesulfonate is unique in its specific inhibition of calmodulin. Similar compounds include:
Trifluoperazine: Another calmodulin antagonist with a different chemical structure.
W-7: A synthetic calmodulin antagonist used in research.
Calmidazolium: A potent calmodulin inhibitor with a different mechanism of action.
These compounds share similar applications but differ in their chemical structures and specific mechanisms of action .
Properties
CAS No. |
1674-48-2 |
---|---|
Molecular Formula |
C35H48ClN3O11S3 |
Molecular Weight |
818.4 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate;ethanesulfonic acid |
InChI |
InChI=1S/C31H36ClN3O5S.2C2H6O3S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;2*1-2-6(3,4)5/h4-5,7-10,19-21H,6,11-18H2,1-3H3;2*2H2,1H3,(H,3,4,5) |
InChI Key |
YUUZEPKGGQPQLT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CCS(=O)(=O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
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